2-Furyl 4-[(4-methylphenyl)carbonyl]piperazinyl ketone
Description
Properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-4-6-14(7-5-13)16(20)18-8-10-19(11-9-18)17(21)15-3-2-12-22-15/h2-7,12H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOXWOHBJHPGSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Furyl 4-[(4-methylphenyl)carbonyl]piperazinyl ketone, also known by its CAS number 694473-64-8, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a furyl group and a 4-methylphenyl carbonyl moiety. Its structural formula can be represented as follows:
This structure is pivotal in determining its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Preliminary studies suggest that the compound may exhibit:
- Antitumor Activity : The presence of the piperazine ring is often associated with anticancer properties through the inhibition of cell proliferation in various cancer cell lines.
- Neuroprotective Effects : Compounds with similar structures have shown neurotropic effects, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal properties.
Antitumor Activity
In vitro studies have demonstrated that derivatives of piperazine compounds can inhibit the growth of cancer cells. For instance, a related compound exhibited an IC50 value of 1.98 µg/mL against A-431 cell lines, indicating strong cytotoxicity. The structure-activity relationship (SAR) highlighted that substituents on the phenyl ring significantly influence activity levels .
Neuroprotective Studies
Research has indicated that compounds similar to this compound can protect neuronal cells from apoptosis induced by oxidative stress. A study found that modifications to the piperazine structure enhanced neuroprotective effects in models of neurodegeneration .
Antimicrobial Activity
Preliminary antimicrobial assays revealed that certain derivatives possess notable antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL against multi-drug resistant strains . This suggests potential for development into new antimicrobial agents.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes critical differences between the target compound and its analogs:
Key Observations:
Substituent Effects: Sulfonyl vs. Carbonyl Groups: Sulfonyl substituents (e.g., 2-naphthylsulfonyl , trichlorophenylsulfonyl ) increase molecular weight and polarity compared to the 4-methylphenyl carbonyl group in the target compound. Chlorinated vs.
Biological Activity :
Functional Group Impact on Reactivity and Stability
- Aromatic Substituents :
- The 2-furyl ketone moiety is conserved across analogs, suggesting its role as a pharmacophore or structural anchor.
- Methylphenyl (target compound) vs. naphthyl (): The naphthyl group’s extended aromatic system may enhance π-π stacking interactions but reduce solubility.
Preparation Methods
Friedel-Crafts Acylation of Furan
The synthesis begins with the functionalization of the furan ring via Friedel-Crafts acylation. In this step, furan reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 2-(4-methylbenzoyl)furan. The reaction proceeds at 0–5°C in anhydrous dichloromethane, achieving yields of 78–82%. Control of moisture is critical, as hydrolysis of the acylium ion intermediate diminishes efficiency.
Reaction Conditions:
- Catalyst: AlCl₃ (1.2 equiv)
- Solvent: Dichloromethane (DCM)
- Temperature: 0–5°C
- Time: 4–6 hours
Post-reaction workup involves quenching with ice-cold water, followed by extraction with DCM and drying over sodium sulfate. The crude product is purified via silica gel chromatography using a hexane/ethyl acetate (8:2) eluent.
Piperazine Derivatization via Nucleophilic Acyl Substitution
The 2-(4-methylbenzoyl)furan intermediate is subsequently reacted with piperazine to install the piperazinyl ketone moiety. This step employs a nucleophilic acyl substitution mechanism, facilitated by triethylamine (TEA) as a base to deprotonate piperazine. The reaction occurs in refluxing acetonitrile, yielding this compound with 65–70% efficiency.
Optimized Parameters:
- Base: Triethylamine (2.5 equiv)
- Solvent: Acetonitrile
- Temperature: 82°C (reflux)
- Duration: 12 hours
Characterization via $$ ^1H $$ NMR confirms successful substitution, with distinct peaks for the piperazine protons (δ 2.8–3.1 ppm) and the aromatic protons of the 4-methylphenyl group (δ 7.2–7.4 ppm).
Advanced Catalytic Strategies
Palladium-Catalyzed Coupling Reactions
Recent advances utilize palladium catalysts to couple preformed furyl and piperazinyl fragments. For instance, Suzuki-Miyaura coupling between 2-furylboronic acid and a brominated piperazine intermediate achieves moderate yields (55–60%) but requires stringent oxygen-free conditions.
Catalytic System:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Ligand: XPhos (10 mol%)
- Base: K₂CO₃
- Solvent: Toluene/water (3:1)
Enzymatic Synthesis for Green Chemistry
Biocatalytic approaches using lipases (e.g., Candida antarctica Lipase B) have been explored to acylate piperazine under mild conditions. While environmentally favorable, this method currently offers low yields (30–35%) and requires further optimization.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key advantages include:
Solvent Recycling and Waste Minimization
Industrial protocols prioritize solvent recovery, particularly for dichloromethane and acetonitrile, using fractional distillation. Waste streams are treated with activated carbon to adsorb organic byproducts, aligning with green chemistry principles.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1H $$ and $$ ^{13}C $$ NMR spectra provide definitive proof of structure:
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the molecular ion peak at m/z 341.1524 (calculated for C₁₈H₂₀N₂O₃: 341.1526), validating the molecular formula.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Furyl 4-[(4-methylphenyl)carbonyl]piperazinyl ketone, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling a furan-2-carbonyl chloride with a 4-[(4-methylphenyl)carbonyl]piperazine intermediate. Key steps include:
- Acylation : Reacting piperazine with 4-methylbenzoyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to form the 4-[(4-methylphenyl)carbonyl]piperazine intermediate .
- Ketone Formation : Introducing the furyl group via nucleophilic acyl substitution using furan-2-carbonyl chloride, catalyzed by triethylamine at 60–80°C for 8–12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95%) .
- Critical Parameters : Temperature >80°C accelerates side reactions (e.g., furan ring decomposition), while prolonged reaction time (>16 hours) reduces yield due to hydrolysis .
Q. How is the structural integrity of this compound validated?
- Analytical Workflow :
- NMR Spectroscopy : H and C NMR confirm the presence of the furyl carbonyl (δ ~160 ppm for C=O) and piperazine protons (δ 3.2–3.8 ppm) .
- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic system, space group P2/c) verifies bond angles and stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak ([M+H]) at m/z 327.1478 (calculated: 327.1472) .
Q. What physicochemical properties are critical for its stability in experimental settings?
- Key Properties :
- Solubility : Limited aqueous solubility (≈0.2 mg/mL in PBS); use DMSO or ethanol for stock solutions .
- Melting Point : 148–152°C (decomposition observed above 160°C) .
- Hygroscopicity : Absorbs moisture; store under inert gas (argon) at –20°C .
Advanced Research Questions
Q. How does the compound interact with neurotransmitter receptors, and what methodological approaches validate its selectivity?
- Mechanistic Insights : The piperazine moiety likely modulates serotonin (5-HT) or dopamine (D) receptors.
- In Vitro Assays : Radioligand binding assays (e.g., H-ketanserin for 5-HT) quantify receptor affinity (IC) .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in receptor active sites .
- Structural Optimization : Fluorination of the phenyl ring (as in related compounds) enhances blood-brain barrier penetration .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Case Example : Discrepancies in IC values for kinase inhibition may arise from:
- Assay Variability : ATP concentration differences (1 mM vs. 10 µM) alter competition dynamics .
- Compound Purity : Residual solvents (e.g., DMF) in stock solutions inhibit off-target enzymes .
- Resolution :
- Replicate Studies : Use standardized protocols (e.g., Eurofins Panlabs panel).
- Orthogonal Assays : Validate hits via SPR (surface plasmon resonance) and cellular thermal shift assays .
Q. How is the environmental impact of this compound assessed in ecotoxicological studies?
- Experimental Design :
- Fate Analysis : Measure hydrolysis half-life (t) at pH 7.4 and 25°C; photodegradation under UV light (λ = 254 nm) .
- Bioaccumulation : Log P (octanol-water partition coefficient) ≈2.8 suggests moderate bioaccumulation potential .
- Toxicity Screening : Daphnia magna acute toxicity (48-hour EC) and Ames test for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
